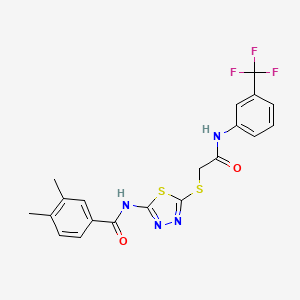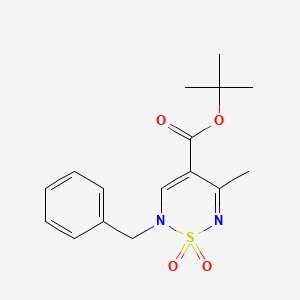![molecular formula C9H18ClNO B2983165 cis-1-Azaspiro[4.5]decan-8-ol hydrochloride CAS No. 2098016-73-8](/img/structure/B2983165.png)
cis-1-Azaspiro[4.5]decan-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is C9H18ClNO. Its InChI code is 1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride” is a powder with a molecular weight of 191.7 . The compound is stable at room temperature .Applications De Recherche Scientifique
Crystal Structure Analysis
A study by Krueger et al. (2019) focused on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives. This research provides insights into the configurations, conformations, and crystal packing effects of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and drug design (Krueger, A. Kelling, T. Linker, & U. Schilde, 2019).
Antiviral Activity
Apaydın et al. (2019) synthesized and evaluated 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronavirus and influenza virus. Several compounds showed inhibition of human coronavirus 229E replication, highlighting the potential of these structures for antiviral drug development (Çağla Begüm Apaydın, N. Cesur, Annelies Stevaert, L. Naesens, & Z. Cesur, 2019).
Receptor Agonist Discovery
Röver et al. (2000) discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, based on the 1,3,8-triazaspiro[4.5]decan-4-one structure. These compounds exhibit selective agonist activity, which could be leveraged in developing new treatments for pain and disorders involving the nociceptin receptor (S. Röver, G. Adam, A. Cesura, et al., 2000).
Synthesis and Characterization
Zhang Feng-bao (2006) reported on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating its utility as a bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates. This underscores the compound's importance in synthetic organic chemistry (Zhang Feng-bao, 2006).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to high inhibitory activities, indicating the potential of these structures in anticancer drug development (E. M. Flefel, W. El‐Sayed, A. Mohamed, et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propriétés
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)



![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)
![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)


![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)